molecular formula C13H11N3OS3 B12736633 Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- CAS No. 135489-26-8

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)-

Cat. No.: B12736633
CAS No.: 135489-26-8
M. Wt: 321.4 g/mol
InChI Key: CMEYHVKHALNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is a heterocyclic compound that contains a thieno-isothiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno-isothiazole derivative with a phenylmethyl thiol compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thieno-isothiazole derivatives .

Scientific Research Applications

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-c)isothiazole-5-carboxamide, 4-amino-3-((phenylmethyl)thio)- is unique due to its specific substitution pattern and the combination of thieno and isothiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

135489-26-8

Molecular Formula

C13H11N3OS3

Molecular Weight

321.4 g/mol

IUPAC Name

4-amino-3-benzylsulfanylthieno[2,3-c][1,2]thiazole-5-carboxamide

InChI

InChI=1S/C13H11N3OS3/c14-9-8-12(19-10(9)11(15)17)16-20-13(8)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H2,15,17)

InChI Key

CMEYHVKHALNPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C3C(=C(SC3=NS2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.